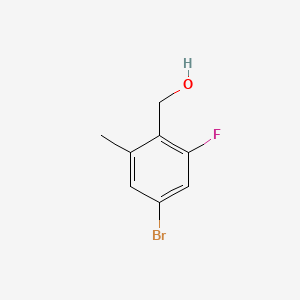

(4-Bromo-2-fluoro-6-methylphenyl)methanol

Description

Properties

IUPAC Name |

(4-bromo-2-fluoro-6-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYSSUAYBQHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Structural Analysis of (4-Bromo-2-fluoro-6-methylphenyl)methanol: A Technical Guide for Researchers

This in-depth technical guide provides a multi-faceted analytical framework for the definitive structural elucidation and purity assessment of (4-bromo-2-fluoro-6-methylphenyl)methanol. This compound is a key synthetic intermediate, and a thorough understanding of its structural integrity is paramount for its effective use in pharmaceutical and materials science research. This document is designed to equip researchers, scientists, and drug development professionals with the necessary experimental rationale and methodological details for comprehensive characterization.

Introduction: Strategic Importance of (4-Bromo-2-fluoro-6-methylphenyl)methanol

(4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS No. 210799-19-0) is a substituted aromatic alcohol whose structural features—a bromine atom, a fluorine atom, and a methyl group strategically positioned on the phenyl ring—make it a valuable and versatile building block in organic synthesis. The interplay of the electron-withdrawing and donating groups, along with the steric hindrance they provide, allows for highly specific and controlled downstream reactions. Consequently, ensuring the precise molecular architecture and purity of this intermediate is a critical, non-negotiable step in any synthetic workflow.

Foundational Physicochemical Properties

A prerequisite to any in-depth analysis is the characterization of the compound's fundamental physicochemical properties. These parameters govern everything from appropriate solvent selection for analysis to expected behavior in chromatographic systems.

| Property | Value | Data Source |

| CAS Number | 210799-19-0 | |

| Molecular Formula | C₈H₈BrFO | |

| Molecular Weight | 220.05 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-82 °C | |

| Boiling Point | 285.3±25.0 °C (Predicted) | |

| Density | 1.631±0.06 g/cm³ (Predicted) | |

| pKa | 12.63±0.23 (Predicted) |

Synthetic Pathway: A Reductive Transformation

The most common and efficient synthesis of (4-bromo-2-fluoro-6-methylphenyl)methanol involves the selective reduction of the corresponding benzaldehyde derivative. This transformation is a cornerstone of organic synthesis, where a reducing agent like sodium borohydride (NaBH₄) is employed to convert the aldehyde to a primary alcohol while preserving the integrity of the other functional groups on the aromatic ring.

Figure 1: General synthesis pathway for (4-Bromo-2-fluoro-6-methylphenyl)methanol.

Definitive Structural Elucidation: A Multi-Technique Approach

A single analytical technique is insufficient for the unambiguous confirmation of a molecule's structure. A synergistic approach, leveraging the strengths of various spectroscopic and spectrometric methods, is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The ¹H NMR spectrum provides critical information about the chemical environment, number, and neighboring protons for each unique proton in the molecule.

Expected Spectral Features:

-

Aromatic Protons (Ar-H): Two distinct signals are anticipated in the aromatic region (δ 7.0-7.5 ppm). The proton adjacent to the fluorine atom will likely appear as a doublet due to ¹H-¹⁹F coupling. The second aromatic proton will also present as a doublet, with its chemical shift influenced by the bromine atom.

-

Methylene Protons (-CH₂OH): A singlet corresponding to the two protons of the hydroxymethyl group is expected around δ 4.7 ppm. This signal may show coupling to the hydroxyl proton if the sample is not completely dry.

-

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group will appear further upfield, typically around δ 2.3 ppm.

-

Hydroxyl Proton (-OH): A broad, exchangeable singlet whose chemical shift is highly dependent on solvent and concentration. This peak can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube.

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected Spectral Features:

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons adjacent to the fluorine will show smaller two-bond C-F couplings.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected around δ 60-65 ppm.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon will be observed in the upfield region, typically around δ 15-20 ppm.

Two-dimensional NMR experiments are crucial for assembling the final, unambiguous structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, definitively assigning the signals for the -CH₂, -CH₃, and protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. Key expected correlations include the methylene protons to the adjacent aromatic carbons, and the methyl protons to their neighboring aromatic carbons, thus locking in the substitution pattern on the ring.

Figure 2: A logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Verification

Mass spectrometry is employed to confirm the molecular weight and gain insights into the molecule's stability and fragmentation patterns.

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal abundance will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways: Common fragmentation patterns include the loss of a water molecule (M-18) from the alcohol and the loss of the hydroxymethyl radical (M-31), providing further structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.

Characteristic Absorption Bands:

-

O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic -CH₂- and -CH₃ groups.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ range is characteristic of the primary alcohol's C-O bond.

-

C-F and C-Br Stretches: Strong absorptions for the C-F bond (1000-1400 cm⁻¹) and C-Br bond (below 800 cm⁻¹) will be present in the fingerprint region.

Quantitative Purity Assessment via High-Performance Liquid Chromatography (HPLC)

For its application in sensitive fields like drug development, the purity of (4-bromo-2-fluoro-6-methylphenyl)methanol must be rigorously quantified. Reverse-phase HPLC with UV detection is the industry-standard method.

Standard HPLC Protocol

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution using acetonitrile and water is highly effective for separating the target compound from potential impurities, such as unreacted starting material or side products.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: Monitoring at a wavelength around 220 nm or 254 nm typically provides excellent sensitivity for this chromophore-containing molecule.

-

Column Temperature: Maintaining a constant temperature, such as 30 °C, ensures reproducible retention times.

The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Conclusion and Forward Outlook

The comprehensive structural characterization of (4-bromo-2-fluoro-6-methylphenyl)methanol is achieved through the integrated application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. Each technique provides a unique and complementary piece of structural information, culminating in an unambiguous assignment. Furthermore, the implementation of a robust HPLC method is essential for ensuring the purity required for demanding synthetic applications. The detailed analytical protocols and rationale presented in this guide provide a self-validating framework for the quality control and confident use of this important chemical building block in advanced research and development endeavors.

References

-

PubChem. (4-Bromo-2-fluoro-6-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to (4-Bromo-2-fluoro-6-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks. Their unique electronic and steric properties often impart desirable characteristics to larger molecules, including enhanced metabolic stability, improved binding affinity, and altered reactivity. (4-Bromo-2-fluoro-6-methylphenyl)methanol is one such versatile reagent, offering a trifecta of functional groups—a reactive bromophenyl moiety, a hydrogen-bond-directing fluoro group, and a modifiable hydroxymethyl group. This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established scientific principles and supported by relevant data.

Core Compound Identification and Properties

The unambiguous identification of a chemical compound is paramount for reproducible scientific research. The primary identifier for (4-Bromo-2-fluoro-6-methylphenyl)methanol is its CAS number.

CAS Number: 1417736-81-2[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's properties is foundational to its application. The key physicochemical data for (4-Bromo-2-fluoro-6-methylphenyl)methanol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| SMILES Code | OCC1=C(C)C=C(Br)C=C1F | [1] |

| Appearance | Off-white solid (typical) | [2] |

| Storage | Sealed in a dry place at room temperature | [1] |

The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can influence conformation and metabolic stability. The primary alcohol group is a versatile functional group for further synthetic transformations.

Synthesis and Spectroscopic Characterization

While specific, detailed synthetic procedures for (4-Bromo-2-fluoro-6-methylphenyl)methanol are not extensively documented in publicly available literature, a general retrosynthetic analysis suggests a plausible pathway. A common approach for the synthesis of such substituted benzyl alcohols involves the reduction of the corresponding benzoic acid or aldehyde. A potential synthetic route is outlined below.

Caption: Plausible synthetic route to (4-Bromo-2-fluoro-6-methylphenyl)methanol.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the alcohol group. The fluorine atom will cause splitting of adjacent proton signals. For a related compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, the methyl protons appear as a singlet at δ = 2.58 ppm, and the aromatic protons are observed in the range of δ = 6.92-7.68 ppm[3].

-

¹³C NMR: The carbon NMR will show distinct peaks for each of the eight carbon atoms, with their chemical shifts influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and characteristic peaks for the C-Br, C-F, and aromatic C-H and C=C bonds. The FT-IR spectra of a similar compound, 4-bromo-2-[(E)-(phenylimino)methylphenol, has been reported[4].

Applications in Research and Development

Substituted phenylmethanols are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Role as a Building Block in Drug Discovery

The structural motifs present in (4-Bromo-2-fluoro-6-methylphenyl)methanol are found in various biologically active compounds. Brominated aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.

The presence of fluorine can enhance metabolic stability and binding affinity of a drug candidate. Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a versatile anchor point for further molecular elaboration.

While there are no widely reported specific applications of (4-Bromo-2-fluoro-6-methylphenyl)methanol in marketed drugs, its structural analogues are of significant interest. For instance, related bromophenyl compounds are precursors in the synthesis of endothelin receptor antagonists and antibacterial agents[5][6]. The discovery of Macitentan, a dual endothelin receptor antagonist, involved the use of brominated pyrimidine intermediates[7].

Safety, Handling, and Storage

Proper handling and storage of chemical reagents are critical for laboratory safety and maintaining the integrity of the compound.

Hazard Identification

Based on available data, (4-Bromo-2-fluoro-6-methylphenyl)methanol is classified with the following hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

A related compound, 4-Bromo-2-fluoro-6-nitrophenol, is also classified as harmful if swallowed (H302)[8].

Recommended Handling Procedures

Given the hazard profile, the following handling precautions are recommended:

-

Use in a well-ventilated area, preferably in a fume hood[9].

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[2].

-

Avoid contact with skin, eyes, and clothing[10].

-

Wash hands thoroughly after handling[9].

Storage Recommendations

To ensure the stability and longevity of the compound, it should be stored under the following conditions:

-

Keep the container tightly closed[2].

-

Store in a cool, dry, and well-ventilated area away from incompatible substances[9][10]. The recommended storage condition is sealed in a dry environment at room temperature[1].

Conclusion

(4-Bromo-2-fluoro-6-methylphenyl)methanol is a valuable, multi-functionalized building block with significant potential in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a versatile alcohol functional group makes it an attractive starting material for the synthesis of complex molecular architectures. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this compound.

References

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]pubmed.ncbi.nlm.nih.gov/22900999/)

Sources

- 1. 1417736-81-2|(4-Bromo-2-fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. biosynth.com [biosynth.com]

physical and chemical properties of (4-Bromo-2-fluoro-6-methylphenyl)methanol

An In-Depth Technical Guide to (4-Bromo-2-fluoro-6-methylphenyl)methanol: Properties, Synthesis, and Applications for the Research Scientist

Executive Summary

(4-Bromo-2-fluoro-6-methylphenyl)methanol is a halogenated aromatic alcohol that serves as a highly functionalized building block in modern synthetic chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group for steric influence—makes it a valuable synthon, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its physicochemical properties, proposes a robust synthetic workflow, details its spectroscopic signature, explores its chemical reactivity, and discusses its applications for researchers, scientists, and drug development professionals. The content herein is structured to provide not only technical data but also the underlying scientific rationale for its synthesis and use.

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.

Table 1: Nomenclature and Structural Identifiers

| Identifier | Value |

| Systematic Name | (4-Bromo-2-fluoro-6-methylphenyl)methanol |

| CAS Number | 1417736-81-2[1][2] |

| Molecular Formula | C₈H₈BrFO[1][2] |

| Molecular Weight | 219.05 g/mol [1] |

| SMILES | OCC1=C(C)C=C(Br)C=C1F[1] |

| InChI Key | Information not available in search results. |

Table 2: Key Physicochemical Properties

| Property | Value | Source / Rationale |

| Appearance | White to off-white solid. | Inferred from related solid benzyl alcohols. |

| Melting Point | Data not available. For comparison, the related 4-Bromo-2-fluorobenzyl alcohol melts at 30-35 °C. | Experimental determination is recommended. |

| Boiling Point | Data not available. | High boiling point expected due to polarity and molecular weight. |

| Solubility | Expected to be soluble in methanol, ethanol, and chlorinated solvents like dichloromethane and chloroform. Sparingly soluble in water. | Based on the properties of similar benzyl alcohols[3][4]. |

| Storage | Sealed in dry, room temperature conditions[1][2]. | Recommended to protect from moisture and atmospheric contaminants. |

Synthesis and Purification Workflow

The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol is not widely reported in standard literature. However, a highly reliable and logical approach is the selective reduction of the corresponding aldehyde, 4-bromo-2-fluoro-6-methylbenzaldehyde. This precursor can be synthesized from commercially available starting materials.

Expert Rationale for Synthetic Route

The reduction of an aldehyde to a primary alcohol is one of the most efficient and high-yielding transformations in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its exceptional chemoselectivity. It readily reduces aldehydes while being compatible with the aryl halide and fluoride functionalities present in the molecule, thus avoiding unwanted side reactions. Methanol is an ideal solvent as it effectively dissolves both the substrate and the reagent and participates in the quenching of the intermediate borate ester.

Diagram of Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Reduction of 4-Bromo-2-fluoro-6-methylbenzaldehyde

This protocol is a self-validating system. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through rigorous spectroscopic analysis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-6-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

-

Reduction: Place the flask in an ice-water bath and cool the solution to 0 °C. Once cooled, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, cool the flask again to 0 °C and slowly quench the excess NaBH₄ by adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Bromo-2-fluoro-6-methylphenyl)methanol.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. The following spectral features are predicted based on the molecular structure.

Diagram of Structure for NMR Correlation

Caption: Structure of the target compound with key protons labeled for NMR analysis.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~2.3 ppm (s, 3H): Methyl protons (-CH₃). ~4.7 ppm (s, 2H): Methylene protons (-CH₂OH). Variable (br s, 1H): Hydroxyl proton (-OH), exchanges with D₂O. ~7.2-7.4 ppm (m, 2H): Aromatic protons, showing coupling to each other and to the fluorine atom. |

| ¹³C NMR | ~20 ppm: Methyl carbon. ~60 ppm: Methylene carbon (-CH₂OH), may show coupling to fluorine (²JCF). ~115-165 ppm: Six distinct aromatic carbon signals, with characteristic large C-F coupling constants. |

| FT-IR | 3200-3600 cm⁻¹ (broad): O-H stretch from the alcohol. 2850-3000 cm⁻¹: C-H aliphatic stretches (methyl and methylene). ~3050 cm⁻¹: C-H aromatic stretch. 1000-1300 cm⁻¹: C-O and C-F stretches. Below 800 cm⁻¹: C-Br stretch. |

| Mass Spec (EI) | Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Loss of H₂O (M-18) and CH₂OH (M-31) are expected. |

Chemical Reactivity and Synthetic Utility

The utility of (4-Bromo-2-fluoro-6-methylphenyl)methanol in drug discovery stems from the distinct reactivity of its functional groups, which allows for its sequential and selective elaboration into more complex molecules.

Reactions of the Hydroxymethyl Group

The primary alcohol is a versatile handle for various transformations:

-

Oxidation: Can be selectively oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄). This allows access to different carbonyl-containing scaffolds.

-

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers (e.g., via Williamson ether synthesis), which is a common strategy for creating prodrugs or modifying a compound's pharmacokinetic profile.

Reactions of the Aryl Bromide

The C-Br bond is the primary site for carbon-carbon and carbon-heteroatom bond formation, making this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, enabling the introduction of diverse aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: Coupling with terminal alkynes to install an alkyne moiety.

Diagram of Synthetic Potential

Caption: Reactivity map illustrating the synthetic transformations accessible from the title compound.

Applications in Medicinal Chemistry and Drug Development

This molecule is best viewed as a "scaffold" or "building block" rather than a final drug product. Its value lies in providing a pre-functionalized aromatic ring that can be incorporated into a larger molecular design.

-

Fragment-Based Drug Discovery (FBDD): The compound itself can be used in fragment screening campaigns to identify initial, low-affinity binders to a biological target. The functional handles then provide clear vectors for fragment evolution and optimization.

-

Scaffold for Lead Optimization: In many drug discovery programs, a core scaffold is identified that requires peripheral modifications to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, Excretion) properties. The specific substitution pattern of this molecule is highly relevant:

-

The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life.

-

The bromine atom serves as a synthetic linchpin for late-stage functionalization via cross-coupling, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

The methyl group provides steric bulk that can probe the topology of a binding pocket and influence the conformation of the molecule.

-

-

Precursor to Bioactive Molecules: Halogenated phenyl rings are common motifs in a wide range of pharmaceuticals. For instance, the drug Macitentan, a dual endothelin receptor antagonist, features a bromophenyl group, highlighting the importance of such structures in achieving desired biological activity[5][6].

Safety and Hazard Information

As a laboratory chemical, (4-Bromo-2-fluoro-6-methylphenyl)methanol must be handled with appropriate precautions. The following information is based on data for the compound and structurally related chemicals.

Table 4: GHS Hazard and Precautionary Information

| Category | Information |

| GHS Pictogram | |

| Signal Word | Warning [1] |

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes[7][8].

-

In case of accidental exposure, follow the first aid measures outlined in the full Safety Data Sheet (SDS).

References

-

PubChem. (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. [Link]

-

Lead Sciences. (4-Bromo-2-fluoro-6-methylphenyl)methanol. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

- Google Patents. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]

-

ChemistryViews. Insight into Catalysts for Methanol Synthesis. [Link]

-

ChemBK. 4-Bromo-2-fluorobenzyl alcohol. [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link].nlm.nih.gov/22897298/)

Sources

- 1. 1417736-81-2|(4-Bromo-2-fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. (4-Bromo-2-fluoro-6-methylphenyl)methanol - Lead Sciences [lead-sciences.com]

- 3. 4-Methylbenzyl alcohol | 589-18-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

solubility profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (4-bromo-2-fluoro-6-methylphenyl)methanol is a critical physicochemical parameter that influences every stage of the drug development pipeline. From reaction kinetics in synthesis to bioavailability in preclinical studies, solubility dictates the feasibility and efficiency of numerous processes. A well-defined solubility profile in a range of organic solvents enables:

-

Informed Solvent Selection: For crystallization, chromatography, and formulation.

-

Optimization of Reaction Conditions: Ensuring reactants are in the appropriate phase for efficient conversion.

-

Development of Robust Analytical Methods: Preparing stock solutions and calibration standards.

-

Prediction of in vivo Behavior: Early-stage assessment of potential bioavailability challenges.

This guide will provide a first-principles approach to understanding and experimentally determining the solubility of (4-bromo-2-fluoro-6-methylphenyl)methanol.

Physicochemical Properties and Predicted Solubility of (4-Bromo-2-fluoro-6-methylphenyl)methanol

While experimental data is scarce, we can infer a likely solubility profile based on the molecular structure and general principles of solubility.

Molecular Structure:

Caption: Chemical structure of (4-Bromo-2-fluoro-6-methylphenyl)methanol.

Key Physicochemical Characteristics:

| Property | Value | Source |

| CAS Number | 1417736-81-2 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Polarity | Moderately polar | Inferred from structure |

Predicted Solubility Behavior ("Like Dissolves Like"):

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

-

(4-Bromo-2-fluoro-6-methylphenyl)methanol possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding. The aromatic ring, methyl group, and bromine atom contribute to its non-polar, lipophilic nature.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solute can form hydrogen bonds with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents can engage in dipole-dipole interactions, which should facilitate the dissolution of the compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in these solvents due to the presence of the polar hydroxyl group. However, the non-polar aromatic backbone may allow for some degree of solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[3]

Materials and Equipment

-

(4-Bromo-2-fluoro-6-methylphenyl)methanol (solid, purity >98%)

-

Organic Solvents: HPLC grade or higher (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical Balance (readable to 0.01 mg)

-

Scintillation Vials (e.g., 20 mL) with screw caps

-

Orbital Shaker or rotator with temperature control

-

Syringe Filters (e.g., 0.22 µm PTFE)

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5]

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation:

-

Accurately weigh an excess amount of (4-bromo-2-fluoro-6-methylphenyl)methanol into a scintillation vial. An excess is crucial to ensure a saturated solution is formed.[3]

-

Pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[3]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification via HPLC:

-

Develop a suitable HPLC method for the quantification of (4-bromo-2-fluoro-6-methylphenyl)methanol. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic compounds.[5] UV detection at a wavelength of maximum absorbance should be used.

-

Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.

-

Inject the calibration standards and the diluted samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Experimentally Determined Solubility of (4-Bromo-2-fluoro-6-methylphenyl)methanol at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | Moderately Polar | [Experimental Value] | [Experimental Value] |

| Dichloromethane | Non-Polar | [Experimental Value] | [Experimental Value] |

| Toluene | Non-Polar | [Experimental Value] | [Experimental Value] |

| Hexane | Non-Polar | [Experimental Value] | [Experimental Value] |

Causality and Self-Validation in the Protocol

-

Expertise in Action: The choice of the shake-flask method is deliberate; it measures thermodynamic equilibrium solubility, which is a true representation of the compound's intrinsic solubility, unlike kinetic methods which can be influenced by the rate of dissolution.[6]

-

Trust through Verification: The protocol includes a critical self-validating step: ensuring equilibrium is reached by sampling at multiple time points. This confirms that the measured solubility is a stable and accurate value.[3] The use of a validated HPLC method with a robust calibration curve further ensures the trustworthiness of the quantitative data.

Conclusion

Determining the solubility profile of (4-bromo-2-fluoro-6-methylphenyl)methanol is a foundational step in its development for any application. This guide provides a robust framework for obtaining this critical data. By combining an understanding of the compound's physicochemical properties with a rigorous experimental protocol, researchers can confidently generate a comprehensive solubility profile. This information will be invaluable for making informed decisions throughout the research and development process, ultimately accelerating the path from discovery to application.

References

-

PubChem. (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. National Center for Biotechnology Information. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Wageningen University & Research. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]

-

Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

PubChem. 4-Bromo-2-fluoro-6-methylaniline. National Center for Biotechnology Information. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (2025). (PDF) Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n -Hexane Elution. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

Sources

- 1. 1417736-81-2|(4-Bromo-2-fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide on the Thermal Stability and Degradation of (4-Bromo-2-fluoro-6-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a substituted aromatic alcohol of interest in pharmaceutical and chemical synthesis. In the absence of direct experimental data for this specific compound, this document establishes a predictive framework based on the known thermal behavior of structurally related molecules, including halogenated benzyl alcohols, fluorinated aromatic compounds, and methylated phenols. We will explore the theoretical underpinnings of its thermal decomposition, propose likely degradation pathways, and detail the analytical methodologies required for experimental verification. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to anticipate and mitigate thermal stability challenges associated with this and similar molecules.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like (4-Bromo-2-fluoro-6-methylphenyl)methanol is a critical parameter that profoundly influences its entire lifecycle. From synthesis and purification to formulation, packaging, and storage, understanding a molecule's response to thermal stress is paramount for ensuring product quality, safety, and efficacy. Thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can have significant consequences in a pharmaceutical context.

(4-Bromo-2-fluoro-6-methylphenyl)methanol possesses a unique combination of functional groups—a brominated and fluorinated aromatic ring, a methyl group, and a benzylic alcohol—that collectively influence its thermal behavior. The interplay of the electron-withdrawing halogens, the electron-donating methyl group, and the reactive hydroxymethyl group presents a complex scenario for predicting its decomposition. This guide will dissect these structural contributions to build a robust, scientifically-grounded understanding of its thermal properties.

Predicted Physicochemical and Thermal Properties

| Property | Predicted Value/Range | Rationale/Source |

| Molecular Formula | C₈H₈BrFO | - |

| Molecular Weight | 221.05 g/mol | - |

| Appearance | White to off-white solid | Typical for similar aromatic alcohols |

| Melting Point (Tₘ) | 70-90 °C | Based on substituted benzyl alcohols |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 180 - 220 °C | Inferred from thermal analysis of similar halogenated and methylated aromatic compounds |

| Peak Decomposition Temperature (Tₚₑₐₖ) | ~ 230 - 270 °C | Inferred from thermal analysis of similar halogenated and methylated aromatic compounds |

| Hazardous Decomposition Products | Hydrogen bromide (HBr), Hydrogen fluoride (HF), Carbon oxides (CO, CO₂), Brominated and fluorinated organic fragments | Based on the elemental composition and known degradation pathways of similar compounds |

Theoretical Degradation Pathways

The thermal degradation of (4-Bromo-2-fluoro-6-methylphenyl)methanol is anticipated to proceed through a series of complex reactions, initiated by the cleavage of the weakest chemical bonds. The presence of multiple functional groups offers several potential initial steps for decomposition.

Initial Bond Cleavage

The C-Br bond is generally weaker than the C-F and C-C bonds within the aromatic ring. Therefore, an initial homolytic cleavage of the C-Br bond to form a bromine radical and an aryl radical is a highly probable initiating event.[1] Concurrently, the benzylic C-O bond in benzyl alcohol derivatives can also be susceptible to cleavage, particularly at elevated temperatures.[2]

Proposed Degradation Mechanisms

Based on the initial bond cleavage events, several degradation pathways can be postulated:

-

Dehalogenation: The initial loss of a bromine atom can be followed by hydrogen abstraction from other molecules or subsequent fragmentation. The C-F bond is significantly stronger and is less likely to be the initial point of cleavage.

-

Oxidation of the Alcohol: The benzylic alcohol is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde, (4-bromo-2-fluoro-6-methyl)benzaldehyde. This can be a significant pathway, especially in the presence of an oxidizing atmosphere.

-

Dehydration: Intermolecular dehydration between two molecules of the alcohol could lead to the formation of a corresponding ether.

-

Ring Fragmentation: At higher temperatures, the stability of the aromatic ring will be compromised, leading to fragmentation into smaller volatile compounds.[3]

The presence of the methyl group can also influence the degradation pathway. Methyl groups can lower the thermal stability of some aromatic compounds by providing a site for radical initiation.[4]

Below is a diagram illustrating the potential primary degradation pathways:

Caption: Proposed primary thermal degradation pathways.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a combination of thermoanalytical techniques is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature in a controlled atmosphere.[5]

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground (4-Bromo-2-fluoro-6-methylphenyl)methanol into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

-

Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond its decomposition point (e.g., 300°C).

-

Data Collection: Record the heat flow to the sample relative to the reference.

-

Data Analysis: Identify endothermic peaks corresponding to melting and exothermic events that may indicate decomposition. Determine the peak temperatures and enthalpies of these transitions.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the volatile degradation products released during the thermal decomposition of the sample.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Follow the TGA procedure as outlined in section 4.1.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.

-

Data Collection: Mass spectra or infrared spectra of the evolved gases are collected continuously as a function of temperature.

-

Data Analysis: Correlate the evolution of specific gaseous products with the weight loss steps observed in the TGA curve to elucidate the degradation mechanism. For instance, the detection of HBr (m/z 80, 82) would confirm C-Br bond cleavage.

The following diagram illustrates the experimental workflow for a comprehensive thermal analysis:

Caption: Workflow for comprehensive thermal analysis.

Factors Influencing Thermal Stability

Several external factors can influence the thermal stability of (4-Bromo-2-fluoro-6-methylphenyl)methanol:

-

Atmosphere: The presence of oxygen can significantly lower the decomposition temperature and alter the degradation pathway by promoting oxidative reactions.[6] Performing thermal analysis under both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres is crucial.

-

Heating Rate: In dynamic TGA experiments, the heating rate can affect the observed decomposition temperatures. Slower heating rates generally result in lower decomposition temperatures.

-

Impurities: The presence of acidic, basic, or metallic impurities can catalyze degradation reactions, leading to a decrease in thermal stability.

-

Physical Form: The crystalline form (polymorphism) and particle size of the solid can influence its thermal behavior.

Conclusion and Recommendations

This technical guide has provided a theoretical and practical framework for understanding the thermal stability and degradation of (4-Bromo-2-fluoro-6-methylphenyl)methanol. While direct experimental data is currently lacking, the analysis of structurally related compounds allows for the formulation of scientifically sound hypotheses regarding its thermal behavior.

Key Recommendations for Researchers:

-

Experimental Verification: It is imperative to perform the detailed TGA, DSC, and EGA experiments outlined in this guide to obtain definitive data on the thermal properties of this compound.

-

Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (heat, light, humidity, acid/base hydrolysis, oxidation) to identify potential degradation products and establish degradation pathways. This is a critical step in drug development for impurity profiling.

-

Atmospheric Control: During synthesis, purification, and storage, careful control of the atmosphere (e.g., using an inert atmosphere) is recommended to minimize oxidative degradation.

-

Impurity Control: Rigorous control of impurities during the manufacturing process is essential to prevent catalytic degradation.

By adopting a proactive and analytical approach to thermal stability assessment, researchers and drug development professionals can ensure the quality, safety, and robustness of processes and products involving (4-Bromo-2-fluoro-6-methylphenyl)methanol.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(1), 1-19.

- Li, Y., et al. (2020). Experimental and kinetic modeling study of benzyl alcohol pyrolysis. Combustion and Flame, 219, 111-122.

- Borucka, M., et al. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 86, 307-312.

- Wang, Z., et al. (2020). The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging.

- Montaudo, G., & Puglisi, C. (1998). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules, 31(21), 7339–7349.

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

NIH. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Retrieved from [Link]

Sources

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

(4-Bromo-2-fluoro-6-methylphenyl)methanol material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of (4-Bromo-2-fluoro-6-methylphenyl)methanol

Section 1: Compound Profile and Core Hazard Assessment

(4-Bromo-2-fluoro-6-methylphenyl)methanol, a substituted benzyl alcohol, is a key intermediate in various synthetic chemistry applications, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups on the phenyl ring—imparts specific reactivity and, consequently, a distinct hazard profile that necessitates rigorous handling protocols.

As a research chemical, comprehensive toxicological data is not fully established. Therefore, the safety paradigm must be built upon its known classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), analogies to similar chemical structures, and a deep understanding of its inherent chemical reactivity.[1]

The primary hazards associated with this compound are explicitly identified by its GHS classifications. It is designated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] This profile mandates a cautious and well-documented approach to its use in any research or development setting.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (4-Bromo-2-fluoro-6-methylphenyl)methanol |

| CAS Number | 1417736-81-2 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

Table 2: GHS Hazard Summary

| Hazard Class | GHS Classification | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Section 2: Mechanistic Rationale for Hazard Profile

Understanding why (4-Bromo-2-fluoro-6-methylphenyl)methanol exhibits these specific hazards is critical for fostering a true safety culture beyond simple procedural compliance. The molecule's reactivity is a function of its substituted aromatic ring and the benzylic alcohol group.

-

Irritation Potential : The irritant nature of the compound is likely linked to the combination of the reactive benzylic alcohol and the halogen substituents. Halogenated aromatic compounds can interfere with cellular processes upon absorption, and the alcohol group can act as a mild irritant. The cumulative effect is a compound that can readily provoke inflammatory responses in sensitive tissues like the skin, eyes, and respiratory tract.

-

Respiratory Effects : As a fine powder or aerosol, the compound can be easily inhaled. The "May cause respiratory irritation" (H335) classification suggests that the particles can deposit in the respiratory tract, leading to local inflammation.[1][2] This is a common characteristic of many substituted aromatic compounds used in synthesis.

Section 3: Exposure Control and Personal Protective Protocols

A self-validating system of exposure control is paramount. This involves a multi-layered approach where engineering controls provide the primary barrier, and personal protective equipment (PPE) serves as the essential final layer of defense.

Engineering Controls: The Primary Barrier

All manipulations of solid (4-Bromo-2-fluoro-6-methylphenyl)methanol and its solutions must be conducted within a certified chemical fume hood. The rationale is twofold:

-

Containment of Particulates : The fume hood provides a controlled airflow that captures any fine dust generated during weighing or transfer, preventing inhalation.

-

Vapor Control : Although the compound is a solid at room temperature, solutions will have a vapor pressure, and the hood effectively contains and exhausts these vapors.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be deliberate and based on the identified risks of skin, eye, and respiratory irritation.

Step-by-Step PPE Protocol:

-

Hand Protection : Wear nitrile gloves at all times. Double-gloving is recommended during transfers of significant quantities. Nitrile provides a robust barrier against incidental contact. Should a splash occur, immediately remove the gloves, wash hands thoroughly, and don a new pair.

-

Eye and Face Protection : Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a heightened risk of splashing. This is critical to prevent contact with the mucous membranes of the eyes, which are particularly sensitive to this irritant.[3]

-

Protective Clothing : A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the cuffs are snug over the inner pair of gloves to prevent skin exposure at the wrist.

-

Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator with P95 or P100 particulate filters may be required for specific high-risk procedures like cleaning up large spills or if engineering controls are not available or fail.

Section 4: Emergency Response and First Aid Procedures

Rapid and correct response to an accidental exposure or spill is critical to mitigating harm.

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Seek immediate medical attention. This rapid dilution is essential to minimize damage from the irritant.

-

Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] If irritation develops or persists, seek medical attention.

-

Inhalation : Move the individual to fresh air at once. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and provide plenty of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Accidental Release (Spill) Protocol

The following workflow ensures a spill is handled systematically, minimizing secondary contamination and exposure.

Caption: Emergency Response Workflow for a Spill of (4-Bromo-2-fluoro-6-methylphenyl)methanol.

Section 5: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] The recommended storage is at room temperature.[2] Keep the container away from direct sunlight and sources of ignition.

-

Chemical Stability : Substituted benzyl alcohols are generally stable under recommended storage conditions.[6] However, they can be susceptible to oxidation over time, especially if exposed to air and light, which can lead to the formation of corresponding aldehydes and carboxylic acids.[7] This degradation can alter the compound's purity and reactivity profile.

-

Incompatible Materials : Store away from strong oxidizing agents and strong acids. Oxidizing agents can react exothermically with the alcohol moiety, while strong acids can catalyze dehydration or other unwanted reactions.

References

-

PubChem. (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. (2020-03-31). Available at: [Link]

-

Urakami, K., et al. Degradation products generated by sonication of benzyl alcohol.... Chemical & Pharmaceutical Bulletin (Tokyo), 2000. Available at: [Link]

-

RSC Publishing. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation.... Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Available at: [Link]

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. Available at: [Link]

-

Consolidated Chemical. Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Available at: [Link]

-

Cheméo. Chemical Properties of 4-Bromo-2-methylphenol. Available at: [Link]

-

Médecins Sans Frontières (MSF). Methanol Poisoning Outbreaks Worldwide. Available at: [Link]

-

ChemRadar. GHS Classification Search Tool. Available at: [Link]

-

PubChem. GHS Classification Summary. National Center for Biotechnology Information. Available at: [Link]

-

Gowda, S., et al. Methanol Toxicity. StatPearls, 2025. Available at: [Link]

-

PubChem. Methanol. National Center for Biotechnology Information. Available at: [Link]

-

Nekoukar, Z., et al. Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery, 2021. Available at: [Link]

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. 1417736-81-2|(4-Bromo-2-fluoro-6-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

An In-depth Technical Guide to Elucidating the Potential Biological Activity of (4-Bromo-2-fluoro-6-methylphenyl)methanol

Foreword: Charting the Unexplored Biological Landscape of a Novel Phenylmethanol Derivative

To the researchers, scientists, and drug development professionals venturing into the vast expanse of chemical biology, this guide serves as a comprehensive roadmap for the systematic evaluation of a novel compound: (4-Bromo-2-fluoro-6-methylphenyl)methanol. The journey from a newly synthesized molecule to a potential therapeutic lead is one of meticulous investigation and logical progression. This document eschews a rigid, one-size-fits-all template. Instead, it presents a tailored, in-depth strategy, grounded in scientific first principles, to unlock the potential biological activities of this unique halogenated and methylated phenylmethanol. As your partner in this scientific endeavor, this guide will not only detail the requisite experimental protocols but also elucidate the rationale behind each step, ensuring a self-validating and robust investigative process.

Compound Profile and Physicochemical Characterization

Before embarking on biological evaluation, a thorough understanding of the subject molecule is paramount. (4-Bromo-2-fluoro-6-methylphenyl)methanol, with the chemical formula C8H8BrFO, is a substituted toluene derivative.[1] Its structure, featuring a brominated, fluorinated, and methylated benzene ring attached to a hydroxymethyl group, suggests a molecule with potential for diverse biological interactions.

| Property | Value | Source |

| CAS Number | 1417736-81-2 | [1] |

| Molecular Formula | C8H8BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

A crucial initial step is the experimental verification of the compound's purity and identity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for confirming purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will unequivocally determine its structure.

Hypothesis Generation: Structurally-Informed Biological Predictions

The chemical architecture of (4-Bromo-2-fluoro-6-methylphenyl)methanol provides clues to its potential biological activities. The presence of halogen atoms, particularly bromine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can impact biological activity.

-

Antimicrobial Potential: Halogenated phenols and their derivatives are known to possess antimicrobial properties. The lipophilic nature of the molecule may allow it to penetrate microbial cell membranes, disrupting their integrity or interfering with essential enzymatic processes.

-

Cytotoxic and Anti-cancer Activity: Many small molecule enzyme inhibitors used in oncology feature halogenated aromatic rings. The substitution pattern on the phenyl ring could facilitate binding to the active sites of various kinases or other enzymes involved in cell proliferation and survival. A related compound, (4-Bromo-2-methylphenyl)methanol, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system, suggesting a general cytotoxic potential that warrants investigation.[2]

-

Enzyme Inhibition: The phenylmethanol moiety is a common scaffold in medicinal chemistry. Depending on the overall conformation and electronic properties, the molecule could act as an inhibitor for a range of enzymes.[3] For instance, the hydroxyl group could form hydrogen bonds within an active site, while the substituted aromatic ring provides specificity through hydrophobic and halogen bonding interactions.

Based on these structural considerations, a tiered screening approach is proposed to systematically investigate these hypothesized activities.

Tier 1 Screening: Broad Spectrum Biological Activity Assessment

The initial phase of biological testing should cast a wide net to identify any significant biological effects of the compound. This will involve assessing its general toxicity to living cells (cytotoxicity) and its ability to inhibit the growth of common microorganisms (antimicrobial activity).

In Vitro Cytotoxicity Screening

Cytotoxicity testing is a fundamental first step in drug discovery to evaluate the potential toxicity and therapeutic index of novel candidates.[4][5] A widely used and cost-effective method is the MTT assay, which measures the metabolic activity of cells.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Line Selection: A panel of human cell lines should be used, including both cancerous (e.g., MCF-7 for breast cancer, A549 for lung cancer) and non-cancerous (e.g., HEK293 for human embryonic kidney) cell lines to assess both anti-cancer potential and general toxicity.

-

Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of (4-Bromo-2-fluoro-6-methylphenyl)methanol in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Treat the cells with a range of concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, and 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Figure 1: Workflow for MTT Cytotoxicity Assay

Antimicrobial Activity Screening

A variety of methods are available for screening antimicrobial activity, with broth microdilution being a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[6][7]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Selection: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

-

Compound Dilution: In a 96-well microtiter plate, prepare serial dilutions of (4-Bromo-2-fluoro-6-methylphenyl)methanol in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized inoculum to each well. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Figure 2: Broth Microdilution Workflow for MIC Determination

Tier 2 Screening: Elucidating the Mechanism of Action

Should the Tier 1 screening reveal promising cytotoxic or antimicrobial activity, the next logical step is to investigate the underlying mechanism of action.

Enzyme Inhibition Assays

Enzyme assays are fundamental to drug discovery for identifying and characterizing how small molecules modulate enzyme activity.[9] Given the structural features of (4-Bromo-2-fluoro-6-methylphenyl)methanol, a panel of enzymes relevant to cancer and infectious diseases should be screened.

Example Protocol: Kinase Inhibition Assay

-

Kinase Selection: Based on the results of the cytotoxicity screen (e.g., if the compound is potent against a particular cancer cell line), select a panel of relevant kinases.

-

Assay Principle: Utilize a commercially available kinase assay kit (e.g., based on fluorescence or luminescence) that measures the phosphorylation of a substrate by the kinase.

-

Reaction Setup: In a microplate, combine the kinase, its substrate, ATP, and varying concentrations of (4-Bromo-2-fluoro-6-methylphenyl)methanol.

-

Incubation: Allow the enzymatic reaction to proceed for a set period.

-

Detection: Stop the reaction and measure the signal according to the kit's instructions.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]

Figure 3: Conceptual Diagram of an Enzyme Inhibition Assay

Concluding Remarks and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to investigate the potential biological activity of (4-Bromo-2-fluoro-6-methylphenyl)methanol. The proposed tiered screening strategy, beginning with broad assessments of cytotoxicity and antimicrobial effects and progressing to more specific mechanistic studies, provides a clear path forward. The experimental protocols described are robust and well-established in the field of drug discovery.

The journey of a novel compound is iterative. Positive results from these initial screens will necessitate further investigation, including more extensive profiling against a wider range of cell lines and microbial strains, in vivo efficacy studies, and ADME/Tox profiling. The data generated from this comprehensive evaluation will be instrumental in determining the therapeutic potential of (4-Bromo-2-fluoro-6-methylphenyl)methanol and its future trajectory in the drug development pipeline.

References

-

PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). (4-Bromo-2-fluoro-6-methylphenyl)methanol. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hepatotoxicity of Halogenated Inhalational Anesthetics. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Halogenated Anesthetics. LiverTox. Retrieved from [Link]

-